VSV-G tag Peptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

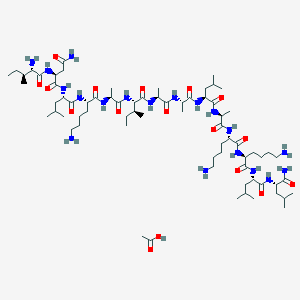

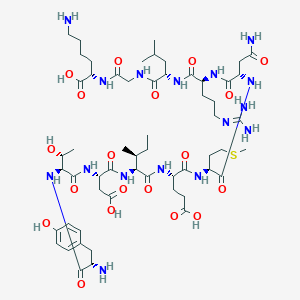

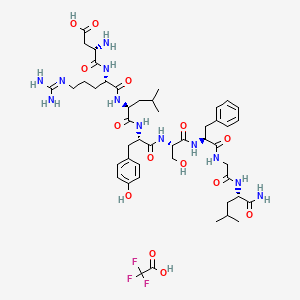

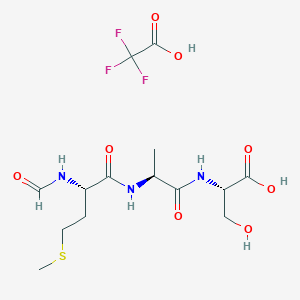

Le Peptide de la protéine VSV-G est un peptide synthétique dérivé de la glycoprotéine du virus de la stomatite vésiculaire. Ce peptide est composé de onze acides aminés avec la séquence Tyr-Thr-Asp-Ile-Glu-Met-Asn-Arg-Leu-Gly-Lys . Il est largement utilisé en biologie moléculaire et en biotechnologie pour le marquage et le suivi des protéines dans divers dispositifs expérimentaux.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Peptide de la protéine VSV-G est synthétisé en utilisant la synthèse peptidique en phase solide (SPPS), une méthode qui permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. La synthèse implique les étapes suivantes :

Attachement du premier acide aminé : Le premier acide aminé est attaché à une résine par son groupe carboxyle.

Déprotection : Le groupe protecteur sur le groupe amino de l'acide aminé est éliminé.

Couplage : Le prochain acide aminé, avec son groupe amino protégé, est activé et couplé à la chaîne peptidique en croissance.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à obtention de la séquence peptidique souhaitée.

Clivage et purification : Le peptide est clivé de la résine et purifié par chromatographie liquide haute performance (HPLC).

Méthodes de production industrielle

La production industrielle du Peptide de la protéine VSV-G suit des principes similaires, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour augmenter l'efficacité et le rendement. Le processus implique :

Synthèse automatisée : Utilisation de synthétiseurs peptidiques automatisés pour effectuer la SPPS.

Purification à grande échelle : Utilisation de la HPLC préparative pour la purification à grande échelle.

Contrôle qualité : Assurer la pureté et l'identité du peptide par spectrométrie de masse et HPLC analytique.

Analyse Des Réactions Chimiques

Types de réactions

Le Peptide de la protéine VSV-G peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine peut être oxydé en méthionine sulfoxyde.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres résidus par mutagenèse dirigée.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou bêta-mercaptoéthanol.

Substitution : Kits et réactifs de mutagenèse dirigée.

Principaux produits formés

Oxydation : Méthionine sulfoxyde.

Réduction : Groupes thiol libres.

Substitution : Peptides mutés avec des séquences d'acides aminés modifiées.

Applications de la recherche scientifique

Le Peptide de la protéine VSV-G a de nombreuses applications dans la recherche scientifique :

Marquage des protéines : Utilisé pour marquer les protéines pour la détection et la purification.

Pseudotypage : Employé dans le pseudotypage des vecteurs rétroviraux et lentiviraux pour améliorer leur infectivité et leur stabilité.

Fusion cellulaire : Facilite la fusion des cellules dans divers dispositifs expérimentaux.

Transfert de gènes : Utilisé dans les systèmes de transfert de gènes pour améliorer l'efficacité de la transfection

Mécanisme d'action

Le Peptide de la protéine VSV-G exerce ses effets en s'intégrant aux particules virales ou aux membranes cellulaires. Il facilite l'entrée des particules virales dans les cellules hôtes en se liant à des récepteurs spécifiques à la surface cellulaire. Cette liaison déclenche l'endocytose, permettant aux particules virales d'entrer dans la cellule et de délivrer leur matériel génétique .

Applications De Recherche Scientifique

The VSV-G tag Peptide has numerous applications in scientific research:

Protein tagging: Used to tag proteins for detection and purification.

Pseudotyping: Employed in the pseudotyping of retroviral and lentiviral vectors to enhance their infectivity and stability.

Cell fusion: Facilitates the fusion of cells in various experimental setups.

Gene delivery: Used in gene delivery systems to improve the efficiency of transfection

Mécanisme D'action

The VSV-G tag Peptide exerts its effects by integrating into viral particles or cellular membranes. It facilitates the entry of viral particles into host cells by binding to specific receptors on the cell surface. This binding triggers endocytosis, allowing the viral particles to enter the cell and deliver their genetic material .

Comparaison Avec Des Composés Similaires

Composés similaires

Peptide 3X Flag : Un autre peptide de marquage couramment utilisé pour la détection et la purification des protéines.

Peptide c-Myc : Utilisé pour le marquage et la détection des protéines dans divers tests.

Peptide HA : Employé en immunoprécipitation et en Western blotting pour la détection des protéines

Unicité

Le Peptide de la protéine VSV-G est unique en raison de sa capacité à pseudotyper les vecteurs viraux, améliorant ainsi leur infectivité et leur stabilité. Cette propriété le rend particulièrement précieux dans la recherche sur la thérapie génique et la virologie .

Propriétés

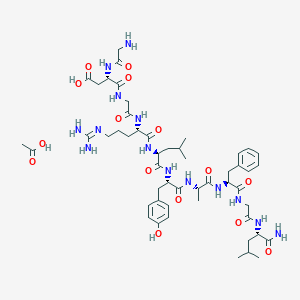

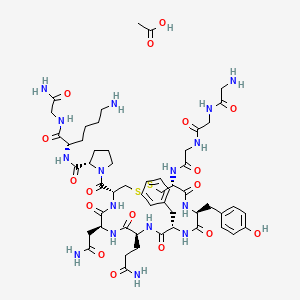

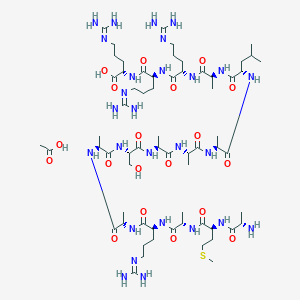

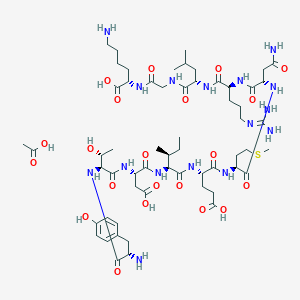

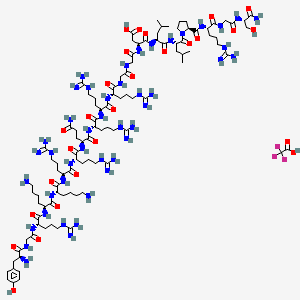

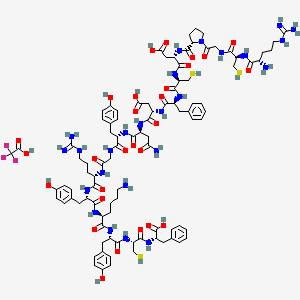

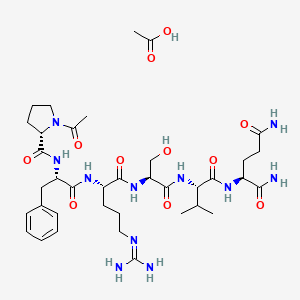

Formule moléculaire |

C57H94N16O19S |

|---|---|

Poids moléculaire |

1339.5 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C57H94N16O19S/c1-7-29(4)45(72-53(88)40(26-44(80)81)71-55(90)46(30(5)74)73-47(82)33(59)24-31-13-15-32(75)16-14-31)54(89)68-35(17-18-43(78)79)50(85)67-36(19-22-93-6)51(86)70-39(25-41(60)76)52(87)66-34(12-10-21-63-57(61)62)49(84)69-38(23-28(2)3)48(83)64-27-42(77)65-37(56(91)92)11-8-9-20-58/h13-16,28-30,33-40,45-46,74-75H,7-12,17-27,58-59H2,1-6H3,(H2,60,76)(H,64,83)(H,65,77)(H,66,87)(H,67,85)(H,68,89)(H,69,84)(H,70,86)(H,71,90)(H,72,88)(H,73,82)(H,78,79)(H,80,81)(H,91,92)(H4,61,62,63)/t29-,30+,33-,34-,35-,36-,37-,38-,39-,40-,45-,46-/m0/s1 |

Clé InChI |

JJVJQVAFUFUTGS-YGAXRUOQSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![acetic acid;1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10825666.png)